

physical and chemical properties of 2,2-Dimethylpropane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Dimethylpropane-1-sulfonyl chloride

Cat. No.: B1338599

[Get Quote](#)

An In-depth Technical Guide to 2,2-Dimethylpropane-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethylpropane-1-sulfonyl chloride, also known as neopentylsulfonyl chloride, is a reactive organosulfur compound with significant potential in organic synthesis. Its sterically hindered neopentyl group imparts unique reactivity and stability to the molecule, making it a valuable building block for the introduction of the neopentylsulfonyl moiety. This technical guide provides a comprehensive overview of the physical and chemical properties of **2,2-dimethylpropane-1-sulfonyl chloride**, along with detailed experimental protocols and a workflow for its synthesis and subsequent reactions. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug discovery.

Introduction

Sulfonyl chlorides are a pivotal class of organic reagents widely employed in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds.^[1] These functional groups are prevalent in a vast array of pharmaceuticals, agrochemicals, and materials. **2,2-**

Dimethylpropane-1-sulfonyl chloride distinguishes itself through the presence of a neopentyl group, a bulky and sterically demanding alkyl substituent. This structural feature can influence the reactivity of the sulfonyl chloride group and the properties of the resulting derivatives. Understanding the physical and chemical characteristics of this compound is crucial for its effective utilization in synthetic chemistry.

Physical Properties

A comprehensive summary of the known physical properties of **2,2-dimethylpropane-1-sulfonyl chloride** is presented in Table 1. It is important to note that some physical constants, such as the boiling point at atmospheric pressure, density, and solubility, are not consistently reported in the available literature.

Table 1: Physical Properties of **2,2-Dimethylpropane-1-sulfonyl Chloride**

Property	Value	Reference(s)
IUPAC Name	2,2-dimethylpropane-1-sulfonyl chloride	[2]
Synonyms	Neopentylsulfonyl chloride	[2]
CAS Number	53333-76-9	[2]
Molecular Formula	C ₅ H ₁₁ ClO ₂ S	[2]
Molecular Weight	170.66 g/mol	
Appearance	Liquid	[3]
Boiling Point	43-44 °C at 1 Torr	[4]
Melting Point	Not available	[5]
Density	Not available	[5]
Solubility	Not available	[6]

Chemical Properties

Reactivity

The chemical behavior of **2,2-dimethylpropane-1-sulfonyl chloride** is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This high degree of electrophilicity makes it susceptible to attack by a wide range of nucleophiles.[\[1\]](#)

- Reactions with Amines: Like other sulfonyl chlorides, it readily reacts with primary and secondary amines to form the corresponding N-substituted sulfonamides.[\[7\]](#)[\[8\]](#) This reaction is fundamental in the synthesis of a diverse array of compounds with potential biological activity.[\[9\]](#)[\[10\]](#) The reaction typically proceeds via a nucleophilic addition-elimination mechanism.[\[11\]](#)
- Reactions with Alcohols: In the presence of a base, **2,2-dimethylpropane-1-sulfonyl chloride** reacts with alcohols to yield sulfonate esters.[\[12\]](#) This transformation is useful for the protection of alcohol functionalities or for the introduction of a sulfonate leaving group.
- Hydrolysis: The compound is expected to be sensitive to moisture, undergoing hydrolysis to the corresponding sulfonic acid, 2,2-dimethylpropane-1-sulfonic acid.[\[13\]](#)[\[14\]](#) Therefore, anhydrous conditions are recommended for its storage and handling.

Stability

While specific stability data for **2,2-dimethylpropane-1-sulfonyl chloride** is limited, sulfonyl chlorides, in general, can be sensitive to heat and moisture.[\[15\]](#) Storage in a cool, dry place is recommended to prevent decomposition. The bulky neopentyl group may provide some steric protection to the sulfonyl chloride moiety, potentially influencing its stability compared to less hindered analogs.

Spectral Properties

The expected spectral characteristics of **2,2-dimethylpropane-1-sulfonyl chloride** are based on the known data for sulfonyl chlorides and the neopentyl group.

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the sulfonyl chloride group in the regions of $1370\text{-}1410\text{ cm}^{-1}$ and $1166\text{-}1204\text{ cm}^{-1}$ corresponding to the asymmetric and symmetric SO_2 stretching vibrations, respectively.[\[1\]](#) Absorptions due to C-H stretching of the neopentyl group would be observed around $2800\text{-}3000\text{ cm}^{-1}$.[\[16\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is anticipated to be simple due to the high symmetry of the neopentyl group. A sharp singlet corresponding to the nine equivalent protons of the three methyl groups would be observed upfield, while a singlet for the two protons of the methylene group adjacent to the sulfonyl chloride would appear further downfield due to the deshielding effect of the electron-withdrawing sulfonyl group.[15]
 - ^{13}C NMR: The carbon NMR spectrum is expected to show distinct signals for the quaternary carbon, the equivalent methyl carbons, and the methylene carbon.[17]
- Mass Spectrometry (MS): The mass spectrum would likely show a molecular ion peak, although it may be weak. A characteristic fragmentation pattern would involve the loss of a chlorine atom and the neopentyl group. The presence of the chlorine isotope (^{37}Cl) would result in a characteristic M+2 peak.[18]

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of **2,2-dimethylpropane-1-sulfonyl chloride** are not readily available. However, the following are generalized procedures based on established methods for the synthesis and reactions of sulfonyl chlorides.

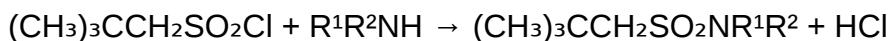
Synthesis of 2,2-Dimethylpropane-1-sulfonyl Chloride

A common method for the synthesis of alkyl sulfonyl chlorides is the oxidative chlorination of the corresponding thiol.[19]

Reaction Scheme:

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve neopentyl mercaptan (1.0 eq) in a suitable solvent such as dichloromethane.
- Cool the solution in an ice-water bath.


- Bubble chlorine gas through the solution at a controlled rate while maintaining the temperature below 10 °C.
- Monitor the reaction progress by a suitable method (e.g., TLC or GC).
- Once the reaction is complete, purge the excess chlorine with a stream of nitrogen.
- Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude **2,2-dimethylpropane-1-sulfonyl chloride**.
- Purification can be achieved by vacuum distillation.

Reaction with an Amine to Form a Sulfonamide

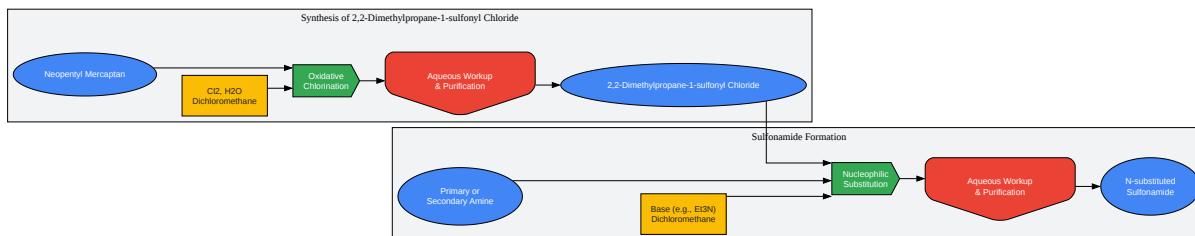
This protocol describes a general procedure for the synthesis of an N-substituted sulfonamide.

[7]

Reaction Scheme:

Procedure:

- In a round-bottom flask, dissolve the amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in an anhydrous solvent like dichloromethane.
- Cool the solution to 0 °C in an ice-water bath.
- Slowly add a solution of **2,2-dimethylpropane-1-sulfonyl chloride** (1.0 eq) in dichloromethane to the stirred amine solution.
- Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.
- Upon completion, wash the reaction mixture with water, 1M HCl, and brine.


- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- The crude sulfonamide can be purified by recrystallization or column chromatography.

Biological and Pharmacological Relevance

While **2,2-dimethylpropane-1-sulfonyl chloride** itself has no reported direct biological activity, the sulfonamide functional group, which can be readily synthesized from it, is a well-established pharmacophore present in numerous approved drugs with a wide range of therapeutic applications, including antibacterial, diuretic, and anti-inflammatory agents.^{[9][10]} ^[20] The introduction of the sterically hindered neopentyl group via this sulfonyl chloride could lead to novel sulfonamide derivatives with unique pharmacological profiles, potentially influencing their metabolic stability, target binding affinity, and selectivity. At present, no specific signaling pathways or drug development applications have been directly associated with **2,2-dimethylpropane-1-sulfonyl chloride** or its immediate derivatives in the reviewed literature.

Visualization of Experimental Workflow

As no specific signaling pathways involving **2,2-dimethylpropane-1-sulfonyl chloride** have been identified, the following diagram illustrates a general experimental workflow for its synthesis and subsequent reaction to form a sulfonamide, a key transformation for this class of compounds in drug discovery and chemical synthesis.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and reaction of **2,2-dimethylpropane-1-sulfonyl chloride**.

Conclusion

2,2-Dimethylpropane-1-sulfonyl chloride is a valuable synthetic intermediate, offering a means to incorporate the sterically hindered neopentylsulfonyl group into various molecular scaffolds. While some of its physical properties remain to be fully characterized, its chemical reactivity as an electrophilic sulfonylating agent is well-established. The provided generalized experimental protocols offer a starting point for its synthesis and derivatization. Although direct biological applications have not been reported, its utility in the synthesis of novel sulfonamides suggests its potential for future applications in drug discovery and medicinal chemistry. Further research into the specific properties and reactions of this compound is warranted to fully exploit its synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. acdlabs.com [acdlabs.com]
- 2. 2,2-dimethylpropane-1-sulfonyl chloride, CAS : 53333-76-9 [eforu-chemical.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 2,2-DIMETHYLPROPANE-1-SULFONYL CHLORIDE CAS#: 53333-76-9 [chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. echemi.com [echemi.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biolmolchem.com [biolmolchem.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. criver.com [criver.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 neopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. infrared spectrum of 2,2-dimethylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic

chemistry revision notes [docbrown.info]

- 18. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 20. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 2,2-Dimethylpropane-1-sulfonyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1338599#physical-and-chemical-properties-of-2-2-dimethylpropane-1-sulfonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com